molecular formula C11H14N2 B3023032 2-Isopropylamino-4-methylbenzonitrile CAS No. 28195-00-8

2-Isopropylamino-4-methylbenzonitrile

Cat. No.: B3023032
CAS No.: 28195-00-8
M. Wt: 174.24 g/mol
InChI Key: HVKRBGJBJXDAGA-UHFFFAOYSA-N
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Description

2-Isopropylamino-4-methylbenzonitrile is an organic compound with the molecular formula C11H14N2. It is a derivative of benzonitrile, characterized by the presence of an isopropylamino group and a methyl group attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylamino-4-methylbenzonitrile typically involves the Buchwald-Hartwig amination reaction. The starting material, 2-bromo-4-methylbenzonitrile, is reacted with isopropylamine in the presence of a palladium catalyst (Pd2(dba)3) and a ligand (BINAP). The reaction is carried out in toluene at 90°C for 6 hours, yielding the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylamino-4-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and acetic anhydride.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) and sodium borohydride (NaBH4) are commonly used.

Major Products Formed:

    Electrophilic Aromatic Substitution: Monobromo and dibromo derivatives are common products.

    Oxidation and Reduction: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Isopropylamino-4-methylbenzonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: 2-Isopropylamino-4-methylbenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

4-methyl-2-(propan-2-ylamino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-8(2)13-11-6-9(3)4-5-10(11)7-12/h4-6,8,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKRBGJBJXDAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#N)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182462
Record name 2-Isopropylamino-4-methylbenzonitrile
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Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28195-00-8
Record name 4-Methyl-2-[(1-methylethyl)amino]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28195-00-8
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Record name 2-Isopropylamino-4-methylbenzonitrile
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Record name 2-Isopropylamino-4-methylbenzonitrile
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Record name 2-isopropylamino-4-methylbenzonitrile
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Synthesis routes and methods

Procedure details

To a stirred mixture of 264 g. of 2-amino-4methylbenzonitrile, 504 g. of phthalic acid and 2.32 liters of reagent grade acetone is added 80 g. of sodium borohydride portionwise over 40 minutes at a temperature of 18°-30° C. The resulting solution is stirred for 30 minutes during which the temperature rises from 29°-30° C. to 35° C. and then dropped to 34° C. The resulting solution is then heated from 34° C. to 53° C. over a period of 30 minutes and their maintained at 55° C. for one hour. The mixture is cooled to 37° C., 500 ml. of water added followed by addition of 417 g. of 50% aqueous sodium hydroxide, after which the temperature is allowed to rise to 56° C. to maintain the solution. An additional 92 ml. of water is added and the acetone and aqueous salt layers separated at 45°-50° C. The acetone layer is concentrated in vacuo to obtain a brown oil and salt solution which is diluted with 800 ml. of heptane and the aqueous and heptane layers separated. The heptane layer is dried, filtered and cooled to 10° C. to obtain the major portion of the desired 2-isopropylamino-4-methylbenzonitrile, m.p. 55°-57° C. Additional product is also recovered from the mother liquor and phthalic acid is recovered to a high degree from aqueous salt layer above referred after dilution with a total of 4.5 liters of water, filtering and acidifying with sulfuric acid (other aqueous alkaline solutions obtained in the work up being combined with said aqueous salt layer).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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